molecular formula C29H28N2O4 B2618473 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 898343-08-3

2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2618473
CAS No.: 898343-08-3
M. Wt: 468.553
InChI Key: ZALBSKKOBGCMDQ-UHFFFAOYSA-N
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Description

2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C29H28N2O4 and its molecular weight is 468.553. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

Quinoline derivatives are synthesized for their potential biological activities. For example, the synthesis of novel quinoline derivatives involves complex chemical reactions aimed at producing compounds with potential pharmacological applications, such as antitumor, antibacterial, and anti-inflammatory properties. Studies have explored the synthesis of various quinoline and quinazoline derivatives, demonstrating the versatility of these compounds in drug development and chemical research.

  • Chemical Synthesis : The synthesis of quinoline derivatives often involves multiple steps, including refluxing with ethyl chloroacetate, conversion to corresponding hydrazides, and further condensation to yield final products with potential biological activities (Bhambi et al., 2010). Similarly, reactions of quinazoline compounds with ethoxymethylenemalonic acid derivatives have been reported, leading to different outcomes compared to quinoline analogs, highlighting the synthetic versatility of these compounds (Deady et al., 1989).

  • Pharmacological Studies : Certain quinoline derivatives have been synthesized and characterized for their antioxidant activity, with studies showing significant potential in vitro. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated notable antioxidant activities (Chkirate et al., 2019). This research suggests that quinoline derivatives can be functionalized to enhance their biological efficacy.

  • Structural and Functional Insights : Research into the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides reveals the complex interactions and potential applications of these compounds in materials science and pharmacology (Karmakar et al., 2007).

Properties

IUPAC Name

2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O4/c1-4-20-8-10-21(11-9-20)28(33)25-17-31(18-27(32)30-22-12-6-19(3)7-13-22)26-15-14-23(35-5-2)16-24(26)29(25)34/h6-17H,4-5,18H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALBSKKOBGCMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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